Ginsenoside Rb3

Neuroprotection Ischemic Stroke Ginsenoside Comparison

Select Ginsenoside Rb3 for its unique C-20 xylose-terminated disaccharide, a critical structural feature that confers 2.1× greater neuronal viability restoration than Rb1 (OGD model) and a 2.9-fold potency advantage in inhibiting collagen-induced platelet aggregation (IC₅₀ 12.3 µM). In metabolic studies, Rb3 elevates glucose uptake to 165% of control, a 42% greater enhancement than Rb1, providing a superior lead scaffold for insulin-resistance research. Generic ginsenoside mixtures or Rb1 cannot replicate these dose-response profiles. Our ≥98% pure, single-component Rb3 ensures reproducible, contamination-free positive controls for integrated stroke-targeted screening, anti-thrombotic SAR campaigns, and glucose-disposal assays.

Molecular Formula C53H90O22
Molecular Weight 1079.3 g/mol
CAS No. 68406-26-8
Cat. No. B1671520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinsenoside Rb3
CAS68406-26-8
SynonymsGinsenoside C, Ginsenoside-Rb3, HY-N0041, HYN0041, HY N0041, FT-0626701, FT0626701, FT 0626701, CS-3831, CS3831, CS 3831
Molecular FormulaC53H90O22
Molecular Weight1079.3 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)O)C
InChIInChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-69-45-41(65)34(58)26(57)21-68-45)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)36(60)28(20-55)71-48)74-46-42(66)38(62)35(59)27(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3/t24-,25+,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,44+,45-,46-,47-,48-,50-,51+,52+,53-/m0/s1
InChIKeyNODILNFGTFIURN-USYOXQFSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ginsenoside Rb3 (CAS 68406-26-8) Procurement-Relevant Structural and Pharmacological Baseline


Ginsenoside Rb3 (CAS 68406-26-8) is a dammarane-type protopanaxadiol saponin distinguished by a xylose‑containing disaccharide at the C‑20 position, setting it apart from the glucose‑terminated Rb1 and arabinose‑terminated Rb2 . This structural nuance underlies divergent pharmacological profiles, making generic selection among ginsenosides inadequate for evidence‑based applications.

Why Ginsenoside Rb1 or Rb2 Cannot Simply Replace Rb3 in Targeted Research and Procurement


Despite sharing the protopanaxadiol core, the terminal sugar at C‑20 (xylose in Rb3 vs. glucose in Rb1 and arabinopyranose in Rb2) drastically alters ligand–receptor interactions and signal transduction . This is evidenced by head‑to‑head studies showing Rb3’s markedly different potency in neuroprotection, platelet aggregation, and metabolic assays, necessitating Rb3‑specific procurement for reproducible results .

Quantitative Differentiation Evidence for Ginsenoside Rb3 vs. Closest Analogs – A Procurement-Focused Guide


Neuroprotection in Oxygen‑Glucose Deprivation: Rb3 Outperforms Rb1 by 2.1‑Fold in Cortical Neurons

In primary rat cortical neurons subjected to oxygen‑glucose deprivation (OGD), ginsenoside Rb3 (10 µM) restored viability to 72 ± 5 % compared to the OGD control (45 ± 4 %), while Rb1 at the same concentration achieved only 58 ± 4 % . This direct head‑to‑head result positions Rb3 as a superior neuroprotective candidate for ischemia‑reperfusion models.

Neuroprotection Ischemic Stroke Ginsenoside Comparison

Inhibition of Collagen‑Induced Platelet Aggregation: Rb3 Demonstrates 2.9‑Fold Higher Potency than Rb1

Using human platelet‑rich plasma, ginsenoside Rb3 inhibited collagen (2 µg/mL)‑induced aggregation with an IC₅₀ of 12.3 µM, while Rb1 had an IC₅₀ of 35.8 µM and Rb2 24.6 µM . This head‑to‑head assessment reveals Rb3's significantly stronger antiplatelet activity, relevant for antithrombotic drug discovery.

Antiplatelet Thrombosis Ginsenoside Comparison

Anti‑Inflammatory Activity in Microglia: Rb3 Is 2.3‑Fold More Potent than Rb1 in NO Inhibition

In LPS‑stimulated BV2 microglial cells, ginsenoside Rb3 inhibited nitric oxide release with an IC₅₀ of 18.5 µM, whereas Rb1 required 42.7 µM to achieve comparable inhibition . This direct comparison underscores Rb3’s superior anti‑inflammatory capacity in a neuroinflammation model.

Neuroinflammation Microglial Activation NO Production

Glucose Uptake Stimulation in Insulin‑Resistant Adipocytes: Rb3 Provides 42 % Greater Enhancement than Rb1

In TNF‑α‑induced insulin‑resistant 3T3‑L1 adipocytes, treatment with 10 µM Rb3 elevated 2‑deoxyglucose uptake to 165 ± 8 % of basal level, significantly exceeding Rb1’s 123 ± 7 % . This head‑to‑head comparison quantifies Rb3’s superior insulin‑sensitizing potential for type 2 diabetes research.

Insulin Resistance Glucose Uptake Metabolic Syndrome

Application Scenarios Where Ginsenoside Rb3 (CAS 68406-26-8) Delivers Quantifiable Differentiation


Neuroprotectant Lead Discovery in Oxygen‑Glucose Deprivation Preclinical Stroke Models

In OGD assays using primary cortical neurons, Rb3 (10 µM) improved viability by 27 percentage points, surpassing Rb1 by 2.1‑fold . Complementarily, its higher potency in microglial NO inhibition (IC₅₀ 18.5 µM) positions it as a dual‑action neurovascular candidate , enabling procurement for integrated stroke‑targeted screening cascades.

High‑Efficiency Antiplatelet Screening for Novel Antithrombotic Scaffolds

Rb3 inhibits collagen‑induced platelet aggregation with an IC₅₀ of 12.3 µM, outperforming Rb1 by 2.9‑fold, making it an attractive starting point for structure–activity relationship (SAR) campaigns . Procurement of Rb3 rather than generic ginsenoside mixtures ensures potent, reproducible positive controls in thrombus formation assays.

Insulin‑Sensitizing Lead Optimization in Type 2 Diabetes & Metabolic Syndrome Research

In insulin‑resistant adipocytes, Rb3 elevates glucose uptake to 165 % of control, a 42 % greater enhancement than Rb1, providing a robust positive control or lead scaffold for glucose disposal assays . This differential enables researchers to design dose–response studies without the confounding weak activity of Rb1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ginsenoside Rb3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.